methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
The compound “methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a tetrahydrothieno ring, which is a sulfur-containing ring, and a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings, as well as the sulfur atom in the tetrahydrothieno ring, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazole and pyridine rings might undergo reactions typical of aromatic compounds, while the acetyl group could be involved in various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic rings could affect its solubility, while the presence of the nitrogen and sulfur atoms could affect its acidity and reactivity .Scientific Research Applications
Synthesis and Characterization
A novel compound was synthesized and characterized by various techniques including IR, 1H NMR, 13C NMR, and X-ray single-crystal diffraction. The compound showed weak growth inhibition on the HepG2 cell lines, indicating its potential for further exploration in biomedical applications. Notably, it did not exhibit cytotoxicity to the human normal liver cell line HL-7702, highlighting its cytotoxic selectivity (Q. Huang et al., 2017).
Magnetic and Structural Analysis
The compound was part of a study involving the synthesis of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid-complexes, showcasing different coordination conformations. This research provided insights into the magnetic interactions among metal centers, offering a foundation for future studies on molecular magnetism (Somnath Roy et al., 2009).
Chemical Reactivity and Building Block for Heterocycles
This chemical entity served as a key building block in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. Its utility highlights the compound's versatility in facilitating the construction of complex heterocycles, important for pharmaceutical development (M. Prezent et al., 2016).
Computational and Theoretical Studies
Computational studies, including density functional theory (DFT) and time-dependent TD-DFT methods, were employed to understand the electronic structure and properties of related pyrazole derivatives. Such investigations aid in predicting reactivity patterns and optimizing synthetic routes (Li-qun Shen et al., 2012).
Application in Antimicrobial Research
Derivatives of the compound were synthesized and tested for antimicrobial activities. The results demonstrated the potential of these derivatives as antimicrobial agents, opening new avenues for the development of novel therapeutic agents (E. A. Bakhite et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-(2-pyrazol-1-ylacetyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-14(19)13-10-4-8-21-11(10)3-7-17(13)12(18)9-16-6-2-5-15-16/h2,4-6,8,13H,3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZLGZTRWWJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)CN3C=CC=N3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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